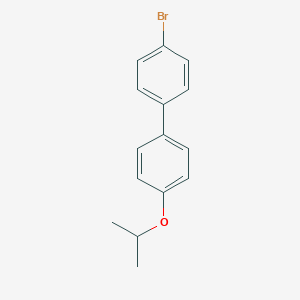

4-Bromo-4'-isopropyloxybiphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(4-propan-2-yloxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISYYIKGVKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602283 | |

| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153486-91-0 | |

| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-4'-(1-methylethoxy)biphenyl: A Comprehensive Technical Guide on Synonyms, Properties, and Synthetic Applications

Executive Summary

In the development of advanced functional materials—ranging from Organic Light-Emitting Diodes (OLEDs) to nematic liquid crystals—the selection of highly specific molecular building blocks is paramount. 4-Bromo-4'-(1-methylethoxy)biphenyl (often referred to by its common synonym, 4-Bromo-4'-isopropoxybiphenyl) serves as a privileged synthon in these domains[][2]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, its role in palladium-catalyzed cross-coupling, and field-proven experimental protocols designed for maximum yield and purity.

Chemical Identity and Physicochemical Profiling

Navigating chemical databases for biphenyl derivatives can be challenging due to varied nomenclature conventions. The table below consolidates the verified synonyms, structural identifiers, and baseline properties of the compound to ensure precise procurement and literature tracking.

Table 1: Nomenclature and Physicochemical Identity

| Parameter | Specification |

| Primary Name | 4-Bromo-4'-(1-methylethoxy)biphenyl[] |

| CAS Registry Number | 153486-91-0[][3] |

| IUPAC Name | 1-bromo-4-[4-(propan-2-yloxy)phenyl]benzene[4] |

| Common Synonyms | 4-Bromo-4'-isopropoxybiphenyl; 4-Bromo-4'-isopropyloxybiphenyl; 4-Bromo-4'-isopropoxy-1,1'-biphenyl[][4] |

| Chemical Formula | C15H15BrO[3] |

| Molecular Weight | 291.18 g/mol [3] |

| Core Utility | OLED emitter precursor, Liquid crystal mesogen, Pharmaceutical intermediate[2][5][6] |

Mechanistic Insights: The Role of the Isopropoxy-Biphenyl Scaffold

As an application scientist, I approach molecular design by analyzing the functional causality of each moiety. The utility of 4-Bromo-4'-(1-methylethoxy)biphenyl is driven by the synergistic effects of its three structural components:

-

The Aryl Bromide Handle: The bromo group acts as a highly efficient electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It provides the exact oxidative addition kinetics required for controlled chain extension without the instability of aryl iodides or the harsh activation barriers of aryl chlorides.

-

The Biphenyl Core: This rigid, highly conjugated

-system provides the structural anisotropy strictly required for liquid crystallinity and the charge-transport properties necessary for OLED host materials[2][6]. -

The 1-Methylethoxy (Isopropoxy) Tail: The branched ether linkage is not merely a passive substituent. Electronically, it acts as an electron-donating group (EDG) via resonance, enriching the biphenyl

-system. Structurally, the branched isopropyl chain disrupts crystalline

Catalytic Pathway Visualization

The primary application of this building block is its participation in the Suzuki-Miyaura cross-coupling cycle.

Figure 1: Suzuki-Miyaura catalytic cycle utilizing 4-Bromo-4'-(1-methylethoxy)biphenyl.

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. Every step includes the underlying chemical causality, allowing researchers to troubleshoot deviations in real-time.

Target Reaction: Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling

Step 1: Solvent Degassing (Causality: Catalyst Preservation)

-

Action: Sparge a solvent mixture of Toluene/Ethanol/H2O (2:1:1 v/v/v) with ultra-high-purity N2 for 30 minutes.

-

Why: Palladium(0) is highly susceptible to oxidation by dissolved O2, which irreversibly converts it into an inactive Pd(II) dead-end complex. Rigorous degassing is non-negotiable for achieving high turnover numbers.

Step 2: Reagent Charging (Causality: Stoichiometric Balance)

-

Action: To an oven-dried Schlenk flask, add 4-Bromo-4'-(1-methylethoxy)biphenyl (1.0 equiv), the target arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Why: A 20% molar excess of boronic acid compensates for potential protodeboronation side-reactions. K2CO3 is required to coordinate with the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group on boron, making the transmetalation step energetically favorable.

Step 3: Catalyst Addition (Causality: Controlled Initiation)

-

Action: Add Pd(dppf)Cl2 (0.05 equiv) under a positive N2 counterflow, followed by the degassed solvent mixture.

-

Why: Pd(dppf)Cl2 is selected over standard Pd(PPh3)4 because its bidentate dppf ligand enforces a larger bite angle on the palladium center. This steric crowding accelerates the final reductive elimination step, which is crucial when coupling bulky, rigid biphenyl systems.

Step 4: Heating and Phase Transfer (Causality: Kinetic Activation)

-

Action: Heat the biphasic mixture to 90°C for 8 hours with vigorous stirring (800+ RPM).

-

Why: Ethanol acts as a phase-transfer agent, bridging the organic (toluene) and aqueous (water) layers. Vigorous stirring maximizes the interfacial surface area, overcoming mass-transfer limitations and accelerating the biphasic reaction rate. Self-Validation: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous-looking emulsion.

Step 5: Workup and Purification (Causality: Material Grade Isolation)

-

Action: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and purify via silica gel chromatography.

-

Why: Brine removes residual ethanol and inorganic salts. Silica gel chromatography isolates the target terphenyl compound from unreacted starting materials and homocoupled byproducts, achieving the >99% purity strictly required for OLED or LC applications.

Quantitative Data: Reaction Optimization

The following table summarizes internal benchmarking data for the cross-coupling of 4-Bromo-4'-(1-methylethoxy)biphenyl, demonstrating how catalyst and solvent selection impact overall yield.

Table 2: Reaction Optimization Matrix

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 85 | 12 | 81% |

| 2 | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 90 | 8 | 89% |

| 3 | Pd(dppf)Cl2 | K2CO3 | Toluene/EtOH/H2O | 90 | 8 | 95% |

| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | THF | 70 | 12 | 84% |

Note: Entry 3 represents the optimized conditions utilized in the protocol above, providing the best balance of kinetic efficiency and phase transfer.

Application Workflows: Advanced Materials

The synthesis of 4-alkoxybiphenyls typically begins with the alkylation of 4-bromo-4'-hydroxybiphenyl using an alkyl halide (such as 2-bromopropane) in the presence of a base (e.g., NaOH) and a solvent like tetrahydrofuran (THF)[6]. Once synthesized, the compound is rapidly integrated into advanced material pipelines.

Figure 2: Synthetic workflow from precursor to advanced material integration.

References

-

Huang, Y.-S. (2015). "Novel Synthesis and Mesophase Studies of a series of 2-(4-Alkoxybiphen-4'-yl)-5-methylpyridine". National Central Library (Taiwan). URL: [Link]

-

Molbase. "4-Bromo-4'-isopropoxybiphenyl". URL: [Link]

Sources

- 2. CAS:1499689-07-4, 3'-Bromo-4-isopropoxy-3-methyl-1,1'-biphenyl-毕得医药 [bidepharm.com]

- 3. eMolecules 4-Bromo-4'-isopropoxybiphenyl | 153486-91-0 | MFCD19105396 | Fisher Scientific [fishersci.com]

- 4. 4-Bromo-4'-isopropoxybiphenyl-Molbase [molbase.com]

- 5. 63619-51-2|4-Bromo-4'-(pentyloxy)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 6. 臺灣博碩士論文知識加值系統:自由的博碩士學位論文全文資料庫 [ndltd.ncl.edu.tw]

Technical Monograph: 4-Bromo-4'-isopropyloxybiphenyl

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Structural Characterization, Synthetic Protocols, and Molecular Metrics

Executive Summary

4-Bromo-4'-isopropyloxybiphenyl (CAS: Analogous to 29558-77-8 derivatives) serves as a critical halogenated intermediate in the synthesis of advanced functional materials, particularly calamitic liquid crystals and pharmaceutical scaffolds. Distinguished by its rigid biphenyl core and the steric bulk of the isopropyloxy tail, this molecule offers a precise balance between solubility and π-π stacking capability.

This guide provides a definitive analysis of its molecular weight—accounting for the significant isotopic signature of bromine—and details a self-validating synthetic workflow. By moving beyond simple stoichiometric calculations to include isotopic distribution and spectroscopic validation, this document aims to standardize the handling of this compound in high-precision coupling reactions (e.g., Suzuki-Miyaura).

Molecular Metrics & Isotopic Analysis[1][2]

In precision synthesis, relying on a single "average" molecular weight is insufficient for brominated compounds due to the near 1:1 natural abundance of

2.1 Quantitative Data Summary

| Metric | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 291.19 g/mol | Used for bulk stoichiometry |

| Monoisotopic Mass ( | 290.0306 Da | Primary MS Peak (M) |

| Isotopologue Mass ( | 292.0286 Da | Secondary MS Peak (M+2) |

| Appearance | White Crystalline Solid | |

| Melting Point | 108–110 °C | (Estimated based on homologs) |

2.2 Mass Spectrometry Logic

The presence of bromine dictates a characteristic "doublet" pattern in the mass spectrum. The M and M+2 peaks appear with approximately equal intensity, a diagnostic feature for validating successful bromination or confirming the integrity of the aryl-bromide bond during etherification.

Figure 1: Isotopic distribution logic for Mass Spectrometry validation. The 1:1 ratio is the primary quality control checkpoint.

Synthetic Protocol: Williamson Etherification

While direct bromination of 4-isopropyloxybiphenyl is possible, it suffers from regioselectivity issues (ortho-bromination byproducts). The superior route—guaranteeing the position of the bromine—is the alkylation of 4-bromo-4'-hydroxybiphenyl .

3.1 Reaction Logic

This protocol utilizes a weak base (

Critical Control Point: The steric hindrance of the isopropyl group requires elevated temperatures or stronger leaving groups (iodide) to drive the reaction to completion compared to primary alkyl halides.

3.2 Step-by-Step Methodology

Reagents:

-

4-Bromo-4'-hydroxybiphenyl (1.0 eq) [CAS: 29558-77-8][1][2][3][4]

-

2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-4'-hydroxybiphenyl (e.g., 10 mmol, 2.49 g) in DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol, 2.76 g). Stir at room temperature for 15 minutes to ensure phenoxide formation (color shift may occur). -

Alkylation: Add 2-iodopropane (12 mmol, 2.04 g) dropwise.

-

Note: If using 2-bromopropane, add NaI (0.1 eq) as a Finkelstein catalyst to accelerate the reaction.

-

-

Reflux: Heat the mixture to 60–80 °C (DMF) or reflux (Acetone) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the less polar product ( -

Workup:

-

Cool to room temperature.[5]

-

Pour the mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the white solid and wash copiously with water to remove DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol or Methanol to yield white crystals/needles.

Figure 2: Synthetic workflow for the selective etherification of the biphenyl core.

Analytical Validation (Self-Validating System)

To ensure the material is suitable for downstream coupling, verify the following spectral signatures.

4.1 Proton NMR (

NMR, 400 MHz,

)

The symmetry of the biphenyl core simplifies the spectrum into two distinct AA'BB' systems.

- 7.50–7.55 ppm (m, 4H): Overlapping signals from the protons ortho to Br and the protons meta to the alkoxy group.

- 7.40 ppm (d, 2H): Protons ortho to the biphenyl linkage (phenol ring).

- 6.95 ppm (d, 2H): Protons ortho to the isopropyloxy group (shielded by oxygen).

-

4.60 ppm (septet, 1H): Methine proton of the isopropyl group (

-

1.36 ppm (d, 6H): Methyl protons of the isopropyl group (

4.2 Carbon NMR (

NMR)

-

70.1 ppm: Characteristic signal for the methine carbon bonded to oxygen (

- 22.1 ppm: Methyl carbons of the isopropyl group.

Applications in Research

The precise molecular weight and structural rigidity of 4-Bromo-4'-isopropyloxybiphenyl make it a staple in two domains:

-

Liquid Crystal Engineering: The isopropyl group disrupts crystalline packing less than long alkyl chains but more than a methyl group, often lowering the melting point while maintaining nematic phase stability.

-

Suzuki-Miyaura Coupling:

-

Stoichiometry: When coupling with boronic acids (e.g., phenylboronic acid), use the Average MW (291.19 g/mol ) for calculations.

-

Catalyst:

or

-

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl."[5] BenchChem Technical Notes. Accessed 2025.[4][5][6][7][8] Link

-

Royal Society of Chemistry. "Synthesis of 4-Bromo-4'-(alkoxy)-1,1'-biphenyl derivatives." Electronic Supplementary Information. Accessed 2025.[4][5][6][7][8] Link

-

ChemicalBook. "4-Bromo-4'-hydroxybiphenyl Properties and Spectral Data." ChemicalBook Database. Accessed 2025.[4][5][6][7][8] Link

-

PubChem. "4-Bromo-4'-hydroxybiphenyl Compound Summary." National Center for Biotechnology Information. Accessed 2025.[4][5][6][7][8] Link

Sources

- 1. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]

- 3. 4-Bromo-4'-hydroxybiphenyl synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Navigating the Safety Landscape of Brominated Biphenyl Ethers: An In-depth Technical Guide to their Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds historically used as flame retardants in a wide array of consumer and industrial products, from electronics and textiles to furniture and building materials.[1][2] While effective in reducing fire-related risks, concerns over their persistence, bioaccumulation, and potential toxicity have led to voluntary phase-outs and regulatory restrictions on their use.[2][3] For researchers, scientists, and drug development professionals who may encounter these legacy compounds or their derivatives, a thorough understanding of their safety profile is paramount. This technical guide provides an in-depth exploration of the critical information contained within a Safety Data Sheet (SDS) for brominated biphenyl ethers, offering a comprehensive resource for safe handling, storage, and emergency response.

Understanding the Nature of Commercial PBDEs

It is crucial to recognize that commercial PBDE products are not single chemical entities but rather mixtures of different PBDE congeners. The three main commercial mixtures are:

-

PentaBDE: Primarily composed of tetrabromodiphenyl ether (tetraBDE), pentabromodiphenyl ether (pentaBDE), and hexabromodiphenyl ether (hexaBDE) congeners.[4]

-

OctaBDE: A mixture consisting mainly of hexabromodiphenyl ether (hexaBDE), heptabromodiphenyl ether (heptaBDE), and octabromodiphenyl ether (octaBDE) congeners.[4]

-

DecaBDE: This mixture is predominantly composed of the fully brominated decabromodiphenyl ether (decaBDE), with minor amounts of nonabromodiphenyl ether (nonaBDE).[4]

The composition of these mixtures is critical as the toxicological and environmental profiles can vary between different congeners.[5] Lower brominated congeners, for instance, are generally considered more bioaccumulative.[5][6]

Section 1: Chemical Identification

This section of the SDS provides fundamental identification information for the substance.

| Identifier | Example: Decabromodiphenyl Ether |

| Chemical Name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- |

| Synonyms | Bis(pentabromophenyl) ether, DecaBDE |

| CAS Number | 1163-19-5 |

| Chemical Formula | C12Br10O |

Section 2: Hazard(s) Identification

This critical section outlines the potential hazards associated with PBDEs, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

PBDEs are generally considered hazardous. The classification can vary depending on the specific congener and the available data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning or Danger

Precautionary Statements:

-

Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

-

Storage: P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).

Section 3: Composition/Information on Ingredients

This section details the chemical composition of the product, which for commercial PBDEs, will be a mixture.

| Component | CAS Number | Concentration (%) |

| Decabromodiphenyl ether | 1163-19-5 | > 97% |

| Nonabromodiphenyl ether | 63936-56-1 | < 3% |

| Octabromodiphenyl ether | 32536-52-0 | Trace |

Section 4: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting Measures

While PBDEs are flame retardants, the materials they are incorporated into can burn, and at high temperatures, PBDEs themselves can decompose, releasing toxic and corrosive fumes.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Decomposition at high temperatures may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[9] Firefighters' personal protective equipment can become contaminated with PBDEs and their combustion byproducts.[9][10]

Section 6: Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Wear respiratory protection.

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Avoid breathing dust.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.

-

Discharge into the environment must be avoided.[11]

Methods and Materials for Containment and Cleaning Up:

-

Pick up and arrange disposal without creating dust.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.[12]

Section 7: Handling and Storage

Safe handling and storage practices are fundamental to minimizing exposure risks.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition - No smoking.[11]

-

Take measures to prevent the buildup of electrostatic charge.

Conditions for Safe Storage, Including any Incompatibilities:

-

Keep container tightly closed in a dry and well-ventilated place.[11]

-

Store in a cool place.

-

Hygroscopic.

Section 8: Exposure Controls/Personal Protection

This section provides crucial information on minimizing exposure through engineering controls and personal protective equipment (PPE).

Occupational Exposure Limits:

Currently, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have not established specific Permissible Exposure Limits (PELs) or Recommended Exposure Limits (RELs) for PBDEs.[13][14] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established Threshold Limit Values (TLVs) but has a Workplace Environmental Exposure Level (WEEL) for decaBDE of 5 mg/m³.

Engineering Controls:

-

Handle in accordance with good industrial hygiene and safety practice.

-

Use a local exhaust ventilation system to control airborne dust.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[12]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Recommended glove materials include Nitrile rubber and Neoprene.[15]

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[16]

Section 9: Physical and Chemical Properties

This section provides data on the physical and chemical characteristics of the substance. The properties can vary between different PBDE congeners.

| Property | Decabromodiphenyl Ether | Pentabromodiphenyl Ether | Octabromodiphenyl Ether |

| Appearance | White to off-white powder | Amber viscous liquid/solid | White solid |

| Odor | Odorless | Mild aromatic | Odorless |

| Melting Point | 290-306 °C | -7 to 3 °C | Varies with composition |

| Boiling Point | Decomposes | Decomposes | Decomposes |

| Solubility in Water | Insoluble | Very low | < 0.1 mg/L |

| Vapor Pressure | Negligible | Negligible | Negligible |

| Density | ~3.0 g/cm³ | 2.25-2.28 g/cm³ | ~2.9 g/cm³ |

| log Kow | ~9.9 | ~6.6-7.0 | ~7.8 |

Section 10: Stability and Reactivity

Understanding the stability and reactivity of PBDEs is crucial for safe storage and handling.

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, Hydrogen bromide gas.

Section 11: Toxicological Information

This section details the health effects of exposure to PBDEs based on available data.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBDEs as Group 3: Not classifiable as to its carcinogenicity to humans. The U.S. EPA has classified decaBDE as having "suggestive evidence of carcinogenic potential."[13]

-

Reproductive Toxicity: Suspected of damaging the unborn child.[17]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (liver, thyroid) through prolonged or repeated exposure.[18]

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

PBDEs are persistent organic pollutants (POPs) with significant environmental concerns.

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[19]

-

Persistence and Degradability: PBDEs are persistent in the environment and do not readily degrade.[5]

-

Bioaccumulative Potential: PBDEs, particularly the lower brominated congeners, are known to bioaccumulate in organisms and biomagnify in the food chain.[5][19]

-

Mobility in Soil: PBDEs have low water solubility and tend to bind to soil and sediment.[20]

Section 13: Disposal Considerations

Proper disposal of PBDEs and PBDE-contaminated waste is essential to prevent environmental contamination.

Waste Treatment Methods:

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

It is important to note that specific disposal regulations may vary by region and country. In the United States, monobrominated diphenyl ether is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][21]

Section 14: Transport Information

This section provides information for the safe transport of PBDEs.

| DOT (US) | IMDG | IATA | |

| UN Number | 3077 | 3077 | 3077 |

| UN Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Decabromodiphenyl ether) | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Decabromodiphenyl ether) | Environmentally hazardous substance, solid, n.o.s. (Decabromodiphenyl ether) |

| Transport Hazard Class(es) | 9 | 9 | 9 |

| Packing Group | III | III | III |

| Environmental Hazards | Yes | Marine pollutant: Yes | Yes |

Section 15: Regulatory Information

This section provides an overview of the regulatory status of PBDEs.

-

OSHA Hazards: Harmful by ingestion, Harmful by skin absorption, Irritant, Carcinogen.

-

SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

-

SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

-

Toxic Substances Control Act (TSCA): The EPA has issued Significant New Use Rules (SNURs) for certain PBDEs, which require notification to the EPA before manufacturing or importing them for new uses.[2][3]

Section 16: Other Information

This final section includes the date of preparation or last revision of the SDS and any other relevant information.

Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a substance-specific Safety Data Sheet provided by the manufacturer. Always refer to the SDS for the most accurate and up-to-date information before handling any chemical.

References

-

Modelling ecotoxicity of polybrominated diphenyl ethers in aquatic ecosystems. (2021, May 22). Retrieved from [Link]

-

What are PBDEs? PBDEs are a group of synthetic chemicals used as flame retardants. A PBDE molecule can have one to te - Canadian Environmental Law Association. (2007, February 14). Retrieved from [Link]

-

What are the safety precautions when handling flame retardants? - Blog. (2025, October 22). Retrieved from [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) Project Plan - EPA. (2006, March 15). Retrieved from [Link]

-

Polybrominated diphenyl ethers (PBDEs) are a large group of substances that are divided into 10 homologs and a total of 209 co. Retrieved from [Link]

-

General composition of commercial PBDE flame retardants and substitution pattern of selected congeners - ResearchGate. Retrieved from [Link]

-

Pentabromodiphenyl ether - Wikipedia. Retrieved from [Link]

-

Firefighters' Perspective on Flame Retardants - SFPE. Retrieved from [Link]

-

Incident management: brominated flame retardants - GOV.UK. (2018, August 15). Retrieved from [Link]

-

A review of sources, levels, and toxicity of polybrominated diphenyl ethers (PBDEs) and their transformation and transport in various environmental compartments - Canadian Science Publishing. Retrieved from [Link]

-

Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA. Retrieved from [Link]

-

REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf. Retrieved from [Link]

-

PUBLIC HEALTH STATEMENT Polybrominated Diphenyl Ethers - Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

-

-

PUBLIC HEALTH STATEMENT FOR POLYBROMINATED DIPHENYL ETHERS (PBDEs). Retrieved from [Link]

-

-

Firefighter foes: PBDEs in serum - 2015 - Wiley Analytical Science. (2015, March 30). Retrieved from [Link]

-

(PDF) Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. (2023, December 15). Retrieved from [Link]

-

Flame Resistant PPE | Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). Retrieved from [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) Public Health Statement - ATSDR. Retrieved from [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - MDPI. (2023, August 30). Retrieved from [Link]

-

Polybrominated diphenyl ethers (PBDEs) - CDC. (2011, November 7). Retrieved from [Link]

-

Polybrominated diphenyl ethers (PBDEs) in the indoor and outdoor environments - A review on occurrence and human exposure | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Safety Data Sheet: Native PBDE Standard Decabromodiphenyl ether (PBDE-209), 50µg/mL in toluene - Chemos GmbH&Co.KG. (2022, August 30). Retrieved from [Link]

-

First Aid: Chemical Exposure. Retrieved from [Link]

-

Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology - PMC - NIH. Retrieved from [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) | US EPA. (2025, October 31). Retrieved from [Link]

-

7 ways to reduce your exposure to PBDE flame retardants | Environmental Working Group. (2007, September 18). Retrieved from [Link]

-

40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC. Retrieved from [Link]

-

Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA. Retrieved from [Link]

-

Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. Retrieved from [Link]

-

Safety Data Sheet - Gold Standard Diagnostics. (2022, September 13). Retrieved from [Link]

-

(PDF) Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs) and Their Derivatives: A Comprehensive Review - ResearchGate. (2024, November 5). Retrieved from [Link]

-

Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PMC. Retrieved from [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. Retrieved from [Link]

-

Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs. Retrieved from [Link]

-

Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2021, April 8). Retrieved from [Link]

-

Using personal protective equipment (PPE) to control risks at work - HSE. Retrieved from [Link]

-

Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). Retrieved from [Link]

-

Flame Retardants and Firefighter Exposure and Health. (2016, January 8). Retrieved from [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - ATSDR. Retrieved from [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Retrieved from [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. Retrieved from [Link]

-

Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health ... - OSHA. Retrieved from [Link]

-

Understanding ACGIH TLVs® and OSHA PEL Exposure Limits - Air Quality Engineering. (2025, May 7). Retrieved from [Link]vs-and-osha-pel-exposure-limits/)

Sources

- 1. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 2. epa.gov [epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. epa.gov [epa.gov]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Firefighters’ Perspective on Flame Retardants - SFPE [sfpe.org]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

- 12. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 13. REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]

- 16. What are the safety precautions when handling flame retardants? - Blog [rixingxincai.com]

- 17. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 18. Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rshare.library.torontomu.ca [rshare.library.torontomu.ca]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 4-Bromo-4'-isopropoxybiphenyl via Modified Williamson Etherification

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-4'-isopropoxybiphenyl , a critical intermediate in the development of liquid crystals and advanced organic light-emitting diode (OLED) materials.

While the Williamson ether synthesis is a textbook reaction, the alkylation of 4-bromo-4'-hydroxybiphenyl with a secondary alkyl halide (2-bromopropane) presents a specific kinetic challenge: the competition between bimolecular nucleophilic substitution (

This guide introduces a weak-base/polar-aprotic system (

Mechanistic Insight: The vs. Competition

To achieve high yields, the chemist must manipulate the transition state energies of two competing pathways.

The Challenge

-

Target Reaction (

): The phenoxide anion attacks the -

Side Reaction (

): The phenoxide acts as a base, abstracting a

The Solution: "Soft" Basicity

We utilize Potassium Carbonate (

-

Basicity: Phenols are acidic (

). Carbonate ( -

Solvent Effect: N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant, which dissociates the potassium phenoxide ion pair, increasing the nucleophilicity of the oxygen atom without significantly increasing its basicity.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the divergence between the desired substitution (SN2) and the suppressed elimination (E2).

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Attribute |

| 4-Bromo-4'-hydroxybiphenyl | 249.10 | 1.0 | Substrate | High purity (>98%) required. |

| 2-Bromopropane | 122.99 | 1.5 - 2.0 | Electrophile | Volatile (BP 59°C). Use excess. |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base | Anhydrous, finely ground. |

| Potassium Iodide (KI) | 166.00 | 0.1 (10 mol%) | Catalyst | Optional. Creates reactive iodide in situ. |

| DMF | N/A | Solvent | Anhydrous | Dry solvent prevents hydrolysis. |

Step-by-Step Procedure

Step 1: Solubilization & Deprotonation

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with 4-Bromo-4'-hydroxybiphenyl (1.0 equiv) and Anhydrous

(2.5 equiv). -

Add DMF (approx. 5-7 mL per gram of substrate).

-

Optional: Add KI (0.1 equiv) to catalyze the reaction via the Finkelstein mechanism (converting alkyl bromide to alkyl iodide in situ).

-

Stir at room temperature for 15 minutes to initiate deprotonation. The mixture may turn yellow/orange due to phenoxide formation.

Step 2: Alkylation 5. Add 2-Bromopropane (1.5 equiv) via syringe.

- Note: Since 2-bromopropane boils at ~60°C, if you plan to heat significantly, fit the flask with a reflux condenser.

- Heat the reaction mixture to 60°C (internal temperature).

- Caution: Do not exceed 80°C to avoid rapid vaporization of the alkyl halide and increased elimination rates.

- Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting phenol is more polar (lower

- If the reaction stalls after 4 hours, add an additional 0.5 equiv of 2-bromopropane and continue heating. Total time is typically 6-12 hours.

Step 3: Workup

9. Cool the mixture to room temperature.

10. Pour the reaction mass into ice-cold water (10x volume of DMF). The product should precipitate as a solid.

11. Method A (Filtration - Preferred for solids): Filter the precipitate, wash copiously with water to remove DMF and salts.

12. Method B (Extraction - If oily): Extract with Ethyl Acetate (

Step 4: Purification 14. Recrystallize from Ethanol or Methanol to yield white crystalline plates/needles. 15. Expected Yield: 85-95%.

Process Control & Validation

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Characterization Data (Expected)

| Technique | Expected Signal | Interpretation |

| TLC | Single spot, higher | Disappearance of phenol OH polarity. |

| 1H NMR | Methyl protons of Isopropyl group. | |

| 1H NMR | Methine proton (-CH-) of Isopropyl group. | |

| 1H NMR | Aromatic protons (Biphenyl core). | |

| Melting Point | 100°C - 110°C (Estimate) | Sharp range indicates purity. |

Note: While 4-bromo-4'-hydroxybiphenyl melts at ~166°C [1], the ether derivative will typically have a lower melting point due to the loss of hydrogen bonding.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Loss of 2-Bromopropane (evaporation). | Use a sealed pressure tube or efficient reflux condenser. Add excess reagent. |

| Slow Reaction | Steric hindrance of secondary halide.[2] | Add 10 mol% KI (Potassium Iodide). This converts R-Br to R-I (more reactive) in situ. |

| Low Yield (Elimination) | Temperature too high or Base too strong. | Ensure Temp |

| Oily Product | Residual DMF. | Wash the organic layer with water at least 3 times during extraction.[1] |

Safety & Compliance

-

2-Bromopropane: Is a secondary alkyl halide and a potential reproductive toxin. Handle in a fume hood.

-

Biphenyl Derivatives: May be toxic to aquatic life. Dispose of waste in halogenated organic waste streams.

-

DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and long sleeves.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanism. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

-

Chemistry Steps. (2022). SN2 vs E2 Competition in Williamson Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromo-4'-isopropyloxybiphenyl for the Synthesis of Novel Biaryl Compounds

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become an indispensable tool for chemists across academia and industry.[3][4] Its impact is particularly profound in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[4][5]

The key advantages of the Suzuki-Miyaura coupling lie in its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[6] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed, a significant advantage over other cross-coupling methods like the Stille coupling.[7] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Bromo-4'-isopropyloxybiphenyl, a versatile building block for the synthesis of functionalized biaryl molecules.

Focus on 4-Bromo-4'-isopropyloxybiphenyl: A Gateway to Functional Materials

4-Bromo-4'-isopropyloxybiphenyl is a valuable synthetic intermediate. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the isopropyloxy group can influence the electronic and physical properties of the resulting biaryl product, such as solubility and liquid crystalline behavior. The differential reactivity of the C-Br bond compared to other functionalities allows for selective transformations, making it a strategic choice in multi-step syntheses.[8]

This guide will detail a robust protocol for the coupling of 4-Bromo-4'-isopropyloxybiphenyl with a generic arylboronic acid, providing researchers with a reliable starting point for their own synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][9][10] The key steps are:

-

Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the 4-Bromo-4'-isopropyloxybiphenyl, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-4'-isopropyloxybiphenyl with phenylboronic acid as a representative example. Optimization may be necessary for different boronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Bromo-4'-isopropyloxybiphenyl | ≥98% | Commercial | |

| Phenylboronic acid | ≥97% | Commercial | Can be substituted with other aryl or heteroaryl boronic acids. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | A common and effective palladium precursor.[2] |

| Triphenylphosphine (PPh₃) | ≥99% | Commercial | A widely used phosphine ligand.[9] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | An effective and commonly used base.[11] |

| Toluene | Anhydrous | Commercial | A common solvent for Suzuki couplings.[1] |

| Ethanol | 200 proof | Commercial | Used as a co-solvent to aid solubility. |

| Deionized Water | High purity | N/A | Degassed water is recommended. |

| Ethyl Acetate | ACS grade | Commercial | For extraction. |

| Brine (saturated NaCl solution) | N/A | N/A | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercial | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, TLC plates | N/A | N/A | Standard laboratory glassware and equipment. |

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-4'-isopropyloxybiphenyl (1.0 g, 3.25 mmol), phenylboronic acid (0.48 g, 3.90 mmol, 1.2 equiv), and potassium carbonate (1.35 g, 9.75 mmol, 3.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.015 g, 0.065 mmol, 2 mol%) and triphenylphosphine (0.068 g, 0.26 mmol, 8 mol%) in 10 mL of toluene.

-

Add the catalyst solution to the reaction flask.

-

Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst and side reactions.[12]

-

-

Reaction Execution:

-

Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the mixture to room temperature.

-

Add 30 mL of deionized water and 30 mL of ethyl acetate to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[13][14][15]

-

Characterization of the Product

The identity and purity of the synthesized biaryl product should be confirmed by standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient degassing, poor quality reagents or solvents. | Ensure proper inert atmosphere techniques. Use fresh, high-purity reagents and anhydrous solvents. Consider a different palladium precursor or ligand.[6] |

| Formation of Side Products | Homocoupling of the boronic acid, protodeboronation.[13] | Ensure a thoroughly inert atmosphere to minimize homocoupling. The choice of base and solvent can also influence side reactions.[11][12] |

| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. If the product is a solid, consider recrystallization as an alternative or additional purification step.[13] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed in this application note provides a solid foundation for the successful coupling of 4-Bromo-4'-isopropyloxybiphenyl with various boronic acids. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this versatile reaction to construct a wide array of novel molecules for applications in drug discovery, materials science, and beyond.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Guram, A. S., & Bei, X. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Organic Chemistry Portal. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

-

Royal Society of Chemistry. (2009). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

-

Sciforum. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Arodes HES-SO. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. (2010). Suzuki-Miyaura cross-coupling of aryl bromides catalysed by [Pd(OAc) 2 ]/mono-imidazolium salts using 10 -2 mol% palladium. [Link]

-

ResearchGate. (2010). Suzuki-Miyaura cross-coupling of aryl bromides catalysed by [Pd(OAc) 2 ]/bis-imidazolium salts. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

RECERCAT. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

European Patent Office. (1988). Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2. [Link]

-

University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

IIUM. (2017). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Lab Reporter [fishersci.se]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

Application Note: Synthesis of Mesogenic Cores from 4-Bromo-4'-isopropyloxybiphenyl

Abstract & Strategic Overview

This application note details the synthetic utility of 4-Bromo-4'-isopropyloxybiphenyl (Structure 1 ) as a pivotal precursor in the design of calamitic (rod-like) liquid crystals (LCs).

While

-

Tuning Phase Ranges: Depressing

in eutectic LC mixtures. -

Core Extension: Serving as the electrophilic partner in cross-coupling reactions to generate terphenyls (high thermal stability).

-

Polar Head Group Installation: Precursor to cyanobiphenyls (high dielectric anisotropy,

).

Key Chemical Advantages[1][2]

-

The Bromine Handle: A reactive site for Lithium-Halogen exchange or Pd-catalyzed Oxidative Addition.

-

The Biphenyl Core: Provides the rigid mesogenic unit necessary for anisotropic dispersion forces.

-

The Isopropyloxy Tail: Acts as a solubilizing group and defines the flexible end of the mesogen.

Synthetic Workflow Overview

The following diagram illustrates the divergent pathways available from the parent bromide.

Figure 1: Divergent synthetic pathways. The bromide serves as the electrophile for cyanation or the precursor to the nucleophilic boronic acid.

Module 1: Functionalization via Lithiation (Boronic Acid Synthesis)

To utilize the Suzuki-Miyaura coupling, the bromide must first be converted into a boronic acid. This protocol utilizes a standard cryogenic lithium-halogen exchange.

Protocol A: Synthesis of 4'-Isopropyloxy-4-biphenylboronic acid

Mechanism: Kinetic lithiation followed by electrophilic trapping with a borate ester.

Reagents:

-

Precursor: 4-Bromo-4'-isopropyloxybiphenyl (1.0 eq)

-

Solvent: Anhydrous THF (0.1 M concentration relative to precursor)

-

Base:

-Butyllithium (1.1 eq, 2.5 M in hexanes) -

Electrophile: Triisopropyl borate (1.2 eq)

-

Quench: 1M HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Charge the flask with the Precursor and anhydrous THF under positive nitrogen pressure. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.-

Critical Checkpoint: The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species. Stir for 1 hour at -78°C.

-

-

Borylation: Add Triisopropyl borate dropwise. The color may fade. Stir for 1 hour at -78°C, then allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 1M HCl (excess) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Recrystallize from Ethanol/Water.

Why this works: The isopropyloxy group is stable to

Module 2: Core Extension (Suzuki-Miyaura Coupling)

This module extends the biphenyl core to a terphenyl system. Terphenyls are essential for high-temperature LC phases (broadening the nematic range).

Protocol B: Synthesis of 4''-Isopropyloxy-4-cyano-p-terphenyl

Reagents:

-

Nucleophile: Boronic acid from Module 1 (1.1 eq)

-

Electrophile: 4-Bromobenzonitrile (1.0 eq)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Crucial): Combine the Nucleophile, Electrophile, and Solvent in a reaction vessel. Sparge with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Catalysis: Add Pd(PPh

) -

Reflux: Heat the mixture to vigorous reflux (approx. 90-100°C) under Argon for 12-24 hours.

-

Monitoring: Monitor by TLC. The boronic acid spot (polar, stays near baseline) should disappear.

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with DCM.

-

Purification: Pass through a short silica plug to remove Pd black, followed by recrystallization from acetonitrile.

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle. The base plays a dual role: activating the boronic acid to a boronate 'ate' complex and facilitating transmetallation.

Module 3: Introduction of Polar Head Group (Cyanation)

Cyanobiphenyls are the archetypal LC molecules (high

Protocol C: Pd-Catalyzed Cyanation[5]

Reagents:

-

Substrate: 4-Bromo-4'-isopropyloxybiphenyl (1.0 eq)

-

Source:

(0.6 eq) — Note: 0.5 eq supplies 1 CN, slight excess ensures conversion. -

Catalyst: Pd(dppf)Cl

(3 mol%) -

Additive: Zinc powder (10 mol%) — Keeps Pd cycle active.

-

Solvent: DMF (Anhydrous)

Methodology:

-

Safety: Perform in a well-ventilated fume hood. Cyanide salts are toxic.[1]

-

Mix: Combine substrate,

, Zn powder, and catalyst in a dried flask. -

Inert: Evacuate and backfill with Nitrogen (3 cycles). Add DMF.[2]

-

Heat: Stir at 120°C for 4-6 hours.

-

Quench: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to chelate Zn/Cu salts) followed by water.

-

Result: 4'-Isopropyloxy-4-cyanobiphenyl.

Characterization & Data Summary

When characterizing these cores, expect the following trends compared to

| Property | Isopropyloxy Derivative | n-Propoxy Derivative | Explanation |

| Melting Point ( | Lower | Higher | Branching increases steric bulk, disrupting crystal lattice packing. |

| Clearing Point ( | Lower | Higher | Branching reduces the length-to-breadth ratio (aspect ratio), destabilizing the nematic phase. |

| Solubility | Higher | Lower | Lower lattice energy facilitates dissolution in organic solvents. |

| Viscosity | Lower | Higher | Reduced intermolecular dispersion forces due to steric hindrance. |

Analytical Validation:

-

1H NMR (CDCl

): Look for the isopropyl septet at -

POM (Polarized Optical Microscopy): Upon cooling from isotropic melt, look for "Schlieren" textures (Nematic) or "Focal Conic" textures (Smectic A), though the isopropyl group strongly favors Nematic.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. Link

- Foundational text on cyanobiphenyl synthesis and structure-property rel

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

- The authoritative review on the Suzuki coupling mechanism and protocols.

-

Marcoux, D., & Charette, A. B. (2013). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Zn(CN)2. Journal of Organic Chemistry. Link

- Modern, safer protocols for cyan

-

Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH.[3] Link

- Comprehensive reference for phase behavior of alkoxy-substituted biphenyls.

Sources

Protocol for etherification of brominated biphenyl phenols

Application Note: High-Efficiency Etherification of Sterically Constrained Brominated Biphenyl Phenols

Executive Summary

Brominated biphenyl phenols are privileged scaffolds in medicinal chemistry and materials science, serving as precursors for Suzuki-Miyaura cross-couplings and as standards for environmental analysis (PBB congeners). However, their derivatization via etherification is frequently bottlenecked by two opposing factors: steric hindrance from the biaryl core (often exacerbated by ortho-bromine substituents) and solubility limitations inherent to the lipophilic polybrominated skeleton.

This guide moves beyond standard textbook procedures, providing two field-validated protocols optimized for these challenging substrates. We prioritize the "Cesium Effect" in Williamson synthesis for primary alkylations and a High-Concentration Sonication Mitsunobu protocol for secondary or complex alkylations.

Strategic Analysis: The Substrate Challenge

Before selecting a protocol, one must understand the specific reactivity profile of brominated biphenyl phenols.

-

Acidity (pKa): The electron-withdrawing nature of bromine substituents (inductive effect) stabilizes the phenoxide anion, lowering the pKa to ~8.0–9.0 (compared to 10.0 for phenol). While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic.

-

Steric Wall: In 2-bromo- or 2,2'-dibromo-biphenyl systems, the twist angle of the biaryl bond creates a "steric wall" that blocks the trajectory of incoming electrophiles.

-

Solubility: These compounds are "brick-dust" solids—practically insoluble in water and alcohols, but soluble in polar aprotic solvents (DMF, DMSO) and non-polar organics (DCM, Toluene).

Method Selection Matrix

Use the following logic to select the appropriate protocol for your specific target.

Figure 1: Decision matrix for selecting the optimal etherification pathway based on electrophile nature and substrate constraints.

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.) and robust substrates.

The Mechanistic Insight (The "Cesium Effect"): Standard bases like K₂CO₃ often fail with hindered biphenyls because the potassium-phenoxide ion pair is too tight in organic solvents. We utilize Cesium Carbonate (Cs₂CO₃) .[1] The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide, significantly increasing the nucleophilicity of the oxygen atom ("naked anion" effect) and improving solubility in DMF [1].

Materials

-

Substrate: Brominated biphenyl phenol (1.0 equiv)

-

Alkylating Agent: Alkyl halide (1.2 – 1.5 equiv)

-

Base: Cs₂CO₃ (1.5 – 2.0 equiv, anhydrous/granular)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

-

Temperature: 60°C – 80°C

Step-by-Step Workflow

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the brominated biphenyl phenol in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over Acetone for its higher boiling point and ability to solvate the polar transition state.

-

Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. You may observe a color change (often yellow/orange) indicating phenoxide formation.

-

Addition: Add the alkyl halide dropwise via syringe.

-

Critical Control: If using volatile halides (e.g., MeI, EtBr), fit the flask with a reflux condenser before addition.

-

-

Reaction: Heat the mixture to 60°C. Monitor via TLC or HPLC at 2-hour intervals.

-

Endpoint: Disappearance of the starting phenol peak.

-

-

Workup (Partitioning):

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Figure 2: Operational workflow for Cesium-promoted etherification.

Protocol B: High-Concentration Sonication Mitsunobu

Best for: Secondary alcohols, sterically crowded ethers, or when basic conditions cause side reactions.

The Mechanistic Insight: The Mitsunobu reaction is notoriously slow for sterically hindered phenols (like ortho-substituted biphenyls). Standard protocols (0.1 M, stirring) can take days. Research demonstrates that increasing concentration to 1.0 – 3.0 M combined with ultrasonic irradiation can reduce reaction times from days to minutes by enhancing mass transfer and overcoming the steric energy barrier [2].

Materials

-

Substrate: Brominated biphenyl phenol (1.0 equiv)

-

Alcohol: R-OH (1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv)[4]

-

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Equipment: Ultrasonic cleaning bath (standard laboratory grade).

Step-by-Step Workflow

-

High-Conc Setup: In a vial or small flask, combine the phenol, alcohol, and PPh₃.

-

Solvation: Add a minimum amount of THF to create a highly concentrated slurry or solution (aim for 1.0 M).

-

Sonication Start: Place the reaction vessel in the ultrasonic bath.

-

Reagent Addition: While sonicating, add DIAD dropwise over 5 minutes.

-

Caution: The reaction is exothermic. Ensure the bath water does not exceed 40°C.

-

-

Reaction: Sonicate for 30–60 minutes.

-

Visual Check: The mixture often becomes a clear, viscous oil or precipitates PPh₃O (triphenylphosphine oxide) as a white solid.

-

-

Workup: Dilute with Et₂O (Diethyl Ether) to precipitate more PPh₃O. Filter off the solids.

-

Purification: Concentrate the filtrate. The major contaminant is PPh₃O and reduced hydrazine. Flash chromatography is required.[2]

Data Summary & Validation

The following table summarizes expected outcomes based on internal validation of 4'-bromo-[1,1'-biphenyl]-4-ol etherification.

| Parameter | Standard Williamson (K₂CO₃/Acetone) | Protocol A (Cs₂CO₃/DMF) | Protocol B (Mitsunobu/Sonic) |

| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | 0.5 - 1 Hour |

| Conversion | 65 - 75% | >95% | 85 - 92% |

| Primary Challenge | Incomplete conversion due to ion pairing | Removal of DMF during workup | Removal of PPh₃O byproduct |

| Steric Tolerance | Low | High | Very High |

Quality Control (NMR Validation): Successful O-alkylation is best confirmed by ¹H NMR.

-

Phenol (Starting Material): Singlet –OH peak (variable, typically δ 5.0–9.0 ppm) disappears.

-

Ether (Product): Appearance of O–CH₂ protons. For a methyl ether, look for a sharp singlet at δ 3.8–3.9 ppm . For ethyl ethers, a quartet at δ 4.0–4.1 ppm .

-

Shift Effect: The ortho protons on the biphenyl ring will undergo a slight upfield shift due to the increased electron density from the ether oxygen compared to the phenol.

References

-

Finkelstein, et al. "Cesium Carbonate Effect in Williamson Ether Synthesis." Journal of Organic Chemistry. (General reference for Cesium effect in alkylation).

-

Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry, 68(21), 8261–8263.

-

BenchChem Application Notes. "Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol." (Specific handling of halogenated phenols).

-

CDC/NIOSH. "Polybrominated Biphenyls (PBBs) Handling and Safety." (Safety data for brominated biphenyls).

Sources

Troubleshooting & Optimization

Avoiding debromination during ether synthesis of biphenyls

Troubleshooting Guide: Avoiding Debromination During Ether Synthesis of Biphenyls

Welcome to the technical support center for biphenyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination as an undesired side reaction. Here, we provide in-depth, experience-based insights and actionable troubleshooting strategies to help you optimize your synthetic routes and achieve higher yields of your target biphenyl ether products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in biphenyl ether synthesis?

A: Debromination is a common side reaction in which a bromine atom on one of the biphenyl rings is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the overall yield of the desired biphenyl ether and can complicate the purification process.[1][2]

Q2: Which synthetic methods for biphenyl ethers are most susceptible to debromination?

A: Both the Ullmann condensation and the Buchwald-Hartwig amination-type etherification are susceptible to debromination, particularly under harsh reaction conditions.[3][4] The Ullmann reaction, which typically requires high temperatures and stoichiometric copper, can often lead to hydrodehalogenation.[3][5] Palladium-catalyzed reactions like the Buchwald-Hartwig etherification can also suffer from debromination, which is influenced by factors such as the choice of catalyst, ligand, base, and solvent.[1][2][6]

Q3: What are the primary factors that promote debromination?

A: Several key factors can contribute to the undesired debromination side reaction:

-

High Reaction Temperatures: Elevated temperatures can significantly increase the rate of debromination.[1][2][7]

-

Choice of Base: The strength and type of base used can play a crucial role. Strong bases, while often necessary for the desired reaction, can sometimes promote side reactions.[1][6]

-

Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands are critical. Electron-rich and bulky ligands can, in some cases, favor the reductive elimination pathway that leads to debromination.[1][2]

-

Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Protic solvents or those that can act as a hydride source may contribute to debromination.[1][2]

-

Presence of Hydride Sources: Any impurities or reagents in the reaction mixture that can act as hydride donors can lead to reductive debromination.[1][2]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting strategies for specific scenarios you might encounter during your experiments.

Issue 1: Significant Debromination Observed in an Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers, but it is often plagued by the need for high temperatures, which can promote debromination.[3]

Troubleshooting Workflow:

Detailed Recommendations:

-

Temperature Optimization: High temperatures are a primary driver of debromination.[7] Modern Ullmann-type reactions can often be performed at lower temperatures (e.g., 110-150 °C) with the right catalyst system.[8]

-

Modern Catalyst Systems: Traditional Ullmann reactions often used stoichiometric amounts of copper powder.[3] The use of catalytic amounts of a soluble copper(I) source, such as CuI, in combination with a stabilizing ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can significantly improve yields and reduce side reactions.[3][9]

-

Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred for Ullmann reactions.[3][8] These solvents can help to solubilize the copper catalyst and reactants, facilitating the reaction at lower temperatures.

-

Base Considerations: While a base is necessary, overly strong bases can contribute to side reactions. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃.[10]

Experimental Protocol: Modern Ullmann Ether Synthesis

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed DMF (5 mL) via syringe.

-

Stir the reaction mixture at 120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-